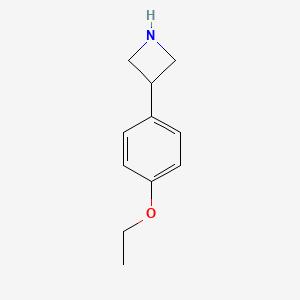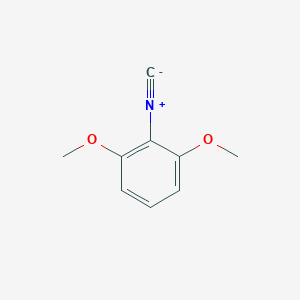
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is a compound that features a pyrazole ring substituted with two methyl groups at positions 1 and 5, and a cyclopentane ring attached to the carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring, followed by alkylation to introduce the cyclopentane moiety. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The carboxylic acid group can form ionic interactions with amino acid residues in the active site of enzymes, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
1,5-dimethyl-1H-pyrazol-4-ylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
1,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar but lacks the cyclopentane moiety.
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone: Contains an ethanone group instead of a cyclopentane ring.
Uniqueness
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is unique due to the presence of both a pyrazole ring and a cyclopentane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1-(1,5-dimethylpyrazol-4-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(7-12-13(8)2)11(10(14)15)5-3-4-6-11/h7H,3-6H2,1-2H3,(H,14,15) |
Clave InChI |
ZDWSPXIICFLJNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C2(CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13534938.png)


![1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine](/img/structure/B13534959.png)
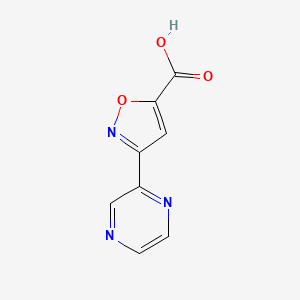
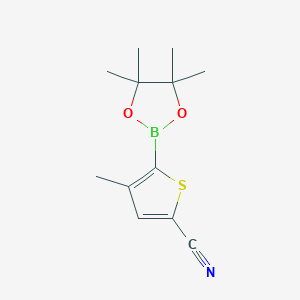
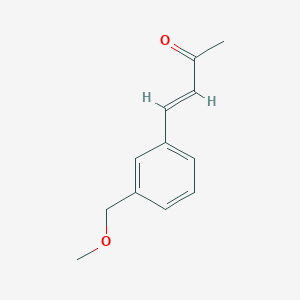
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13534982.png)


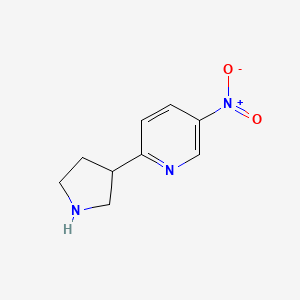
![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
